molecular formula C21H16N2O3 B12456565 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B12456565
M. Wt: 344.4 g/mol
InChI Key: MBOCPQVOPRLSHA-UHFFFAOYSA-N
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Description

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol typically involves the condensation reaction between an aldehyde and an amine. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-amino-5-methylbenzoxazole in the presence of a suitable solvent like methanol. The reaction mixture is stirred at room temperature for a specific duration until the formation of the Schiff base is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. The Schiff base structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The phenolic hydroxyl group can also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid
  • 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol is unique due to its specific structural arrangement, which combines a Schiff base with a benzoxazole ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal and materials chemistry .

Properties

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)methylideneamino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H16N2O3/c1-13-6-9-20-17(10-13)23-21(26-20)16-11-15(7-8-19(16)25)22-12-14-4-2-3-5-18(14)24/h2-12,24-25H,1H3

InChI Key

MBOCPQVOPRLSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=CC=C4O)O

Origin of Product

United States

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